molecular formula C11H10ClNO6 B14275974 Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate CAS No. 134403-97-7

Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate

Cat. No.: B14275974
CAS No.: 134403-97-7
M. Wt: 287.65 g/mol
InChI Key: IVUGLCSENVBVTJ-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a chlorocarbonyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate typically involves the esterification of 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis: 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid.

    Reduction: Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate depends on its specific application. For instance, in reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group. The chlorocarbonyl group can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Lacks the chlorocarbonyl group and has different reactivity.

    Ethyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is unique due to the combination of functional groups it possesses, which allows for a diverse range of chemical reactions and applications. The presence of both a nitro group and a chlorocarbonyl group provides opportunities for selective modifications and the synthesis of novel derivatives.

Properties

CAS No.

134403-97-7

Molecular Formula

C11H10ClNO6

Molecular Weight

287.65 g/mol

IUPAC Name

methyl 4-(2-carbonochloridoyloxyethyl)-3-nitrobenzoate

InChI

InChI=1S/C11H10ClNO6/c1-18-10(14)8-3-2-7(4-5-19-11(12)15)9(6-8)13(16)17/h2-3,6H,4-5H2,1H3

InChI Key

IVUGLCSENVBVTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCOC(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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